molecular formula C9H7ClN2OS B15054948 (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol

(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol

Cat. No.: B15054948
M. Wt: 226.68 g/mol
InChI Key: HECQPEVZJUWELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol is a high-purity heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . This compound features a thiazole core substituted with a chlorine atom at position 2, a pyridin-4-yl group at position 5, and a hydroxymethyl group at position 4, a combination that defines its unique physicochemical and biological properties . This chemical serves as a versatile synthetic intermediate. The chlorine atom at the 2-position of the thiazole ring is a key reactive site, allowing for further functionalization via nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols, to create diverse libraries of derivatives . Concurrently, the hydroxymethyl group can be selectively oxidized to an aldehyde or carboxylic acid, or esterified, providing additional handles for molecular design and analog synthesis . Its synthesis is typically achieved through a Suzuki coupling between a 2-chlorothiazole precursor and 4-pyridylboronic acid, followed by a reduction step . The primary research value of this compound lies in its potential biological activities, particularly as an antimicrobial and anticancer agent . Compounds containing both thiazole and pyridine moieties have demonstrated significant efficacy against various biological targets. Its mechanism of action is believed to involve the modulation of specific enzymes or receptors, potentially inhibiting pathways critical to cancer progression or microbial survival . The chlorine atom is a common feature in many FDA-approved drugs, often used to enhance pharmacokinetic properties and binding affinity through steric and electronic effects . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or veterinary use.

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

(2-chloro-5-pyridin-4-yl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C9H7ClN2OS/c10-9-12-7(5-13)8(14-9)6-1-3-11-4-2-6/h1-4,13H,5H2

InChI Key

HECQPEVZJUWELX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=C(S2)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol typically involves the reaction of 2-chlorothiazole with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol is a heterocyclic organic compound with a thiazole ring substituted by a pyridine group and a hydroxymethyl group. The thiazole moiety is essential for its biological activity, making it of interest in medicinal chemistry. The arrangement of substituents on the thiazole and pyridine rings determines its efficacy against specific biological targets.

Pharmaceutical Development

This compound has potential as an antimicrobial. Compounds containing thiazole and pyridine moieties have exhibited significant biological activities.

Interactions with Biological Targets

Studies on the interactions of This compound with biological targets are essential for understanding its mechanism of action.

Structural Similarities

Several compounds share structural similarities with This compound :

Compound NameKey Features
2-ChlorothiazoleBasic thiazole structure, lacks additional substituents
5-(Pyridin-4-yl)thiazolContains pyridine but lacks chloro and hydroxymethyl groups
4-MethylthiazoleSimilar ring structure but different substituents

The uniqueness of This compound lies in its combination of a thiazole ring substituted with a pyridine group and a hydroxymethyl group, making it an attractive candidate for further research and development in medicinal chemistry.

Thiazole Derivatives

Mechanism of Action

The mechanism of action of (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to two analogs:

(2-Chloro-5-Methylthiazol-4-yl)methanol (CAS 1379296-51-1, C₅H₆ClNOS, 163.63 g/mol) .

1-(2-(Methylamino)-4-phenylthiazol-5-yl)ethanone (C₁₄H₁₅N₃OS, 273.35 g/mol) .

Table 1: Key Properties of Analogs vs. Target Compound
Property Target Compound Methyl Analog Phenyl Analog
Molecular Formula C₈H₆ClN₂OS C₅H₆ClNOS C₁₄H₁₅N₃OS
Molar Mass (g/mol) 228.67 163.63 273.35
Substituent at C5 Pyridin-4-yl Methyl Phenyl
Key Functional Groups Pyridine, hydroxymethyl Methyl, hydroxymethyl Phenyl, acetyl, methylamino
Storage Conditions Not reported 2–8°C Not reported

Key Observations :

  • The phenyl analog in lacks a hydroxymethyl group but features an acetyl substituent, which may influence electron distribution and bioactivity .

Reactivity Differences :

  • Pyridine’s aromaticity and basicity may reduce electrophilic attack susceptibility compared to methyl or phenyl groups.
  • The hydroxymethyl group in the target compound and methyl analog enables esterification or oxidation, whereas the phenyl analog’s acetyl group is prone to nucleophilic addition.

Spectroscopic and Computational Analysis

  • NMR/HR-MS Data: The phenyl analog () shows distinct ¹³C NMR peaks at δ 124.81 (aromatic carbons) and 190.96 (carbonyl), absent in the target compound . For example, the pyridine ring in the target compound likely exhibits a more polarized ESP than the methyl group, affecting binding interactions .

Biological Activity

Introduction

The compound (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol is a heterocyclic organic molecule notable for its thiazole and pyridine moieties, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is C7H7ClN2S\text{C}_7\text{H}_7\text{ClN}_2\text{S}. The compound features a thiazole ring substituted with a pyridine group and a hydroxymethyl group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

In vitro Studies

  • Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
    • E. coli : Minimum inhibitory concentration (MIC) of 32 ppm.
    • Staphylococcus aureus : MIC values suggest moderate activity.
    • A. niger : MIC reported at 50 ppm .
  • Antifungal Activity : It also showed antifungal properties, particularly against:
    • Candida albicans : MIC values ranged from 16.69 to 78.23 µM .

Comparative Antimicrobial Efficacy

MicroorganismMIC (ppm)Activity Level
E. coli32Moderate
Staphylococcus aureusVariesModerate
A. niger50Moderate
C. albicans16.69-78.23 µMGood

Anticancer Activity

The anticancer potential of This compound has been explored in various studies, indicating its effectiveness against several cancer cell lines.

Case Studies

  • Prostate Cancer and Melanoma : Compounds with similar thiazole structures have been shown to exhibit cytotoxic effects on prostate cancer and melanoma cells, with some derivatives achieving IC50 values as low as 0.6 µM .
  • Cell Line Studies : Specific studies have reported significant antiproliferative activity in human cancer cell lines, suggesting that the structural features of thiazole derivatives are critical for their cytotoxic effects.

The mechanisms underlying the biological activities of thiazole derivatives like This compound involve interactions with cellular targets that disrupt vital processes such as DNA replication and protein synthesis, leading to cell death in microbial pathogens and cancer cells .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons, with pyridin-4-yl protons appearing as doublets (~8.5 ppm) and thiazole CH resonances near 7.2–7.8 ppm .
    • FTIR : Confirms hydroxyl (broad ~3200 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between thiazole and pyridine rings, critical for understanding steric effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.05) .

How can computational chemistry tools like Multiwfn be applied to analyze the electronic properties and reactive sites of this compound?

Q. Advanced Research Focus

  • Electrostatic Potential (ESP) Maps : Multiwfn calculates ESP surfaces to identify nucleophilic (pyridine N) and electrophilic (thiazole Cl) sites .
  • Orbital Composition Analysis : Localizes electron density in π* orbitals of the thiazole ring, predicting reactivity in cross-coupling reactions .
  • Topological Analysis : Atom-in-molecule (AIM) metrics quantify bond critical points (e.g., Cl-C thiazole bond strength) .
  • DFT Validation : B3LYP/6-311+G(d,p) optimizes geometry and computes HOMO-LUMO gaps (~4.2 eV), correlating with experimental UV-Vis spectra .

What strategies can resolve contradictions in solubility and stability data of this compound across different experimental setups?

Q. Advanced Research Focus

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus alcohols (methanol, ethanol). Higher solubility in DMSO (40 mg/mL) due to H-bonding with the hydroxyl group .
  • pH Stability : Assess degradation in acidic (pH < 3) vs. neutral conditions. The pyridine ring protonates below pH 4, reducing aqueous stability .
  • Thermal Analysis : TGA/DSC identifies decomposition onset (~180°C), guiding storage conditions (dry, inert atmosphere) .
  • Analytical Cross-Validation : Compare HPLC (C18 column, acetonitrile/water) and LC-MS data to confirm batch consistency .

How does the substitution pattern on the thiazole ring influence the compound's bioactivity, based on structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Thiazole Modifications :
    • 2-Chloro Group : Enhances electrophilicity, enabling covalent interactions with cysteine residues in target enzymes .
    • Pyridin-4-yl at C5 : Stabilizes π-stacking in protein binding pockets (e.g., kinase ATP sites), as seen in analogs with anti-cancer activity .
    • Hydroxymethyl at C4 : Increases hydrophilicity, improving pharmacokinetics but reducing membrane permeability (logP ~1.8) .
  • Biological Assays :
    • In Vitro Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ ~10 µM) show activity linked to thiazole-electron withdrawal .
    • Molecular Docking : Pyridinyl-thiazolyl scaffolds exhibit high affinity (~-9.2 kcal/mol) for EGFR kinase, validated by MD simulations .

What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or kinetic resolution with enantioselective catalysts (e.g., Ru-BINAP complexes) .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during hydroxymethyl group installation .
  • Circular Dichroism (CD) : Monitor optical activity (λ = 220–260 nm) to confirm enantiopurity .

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